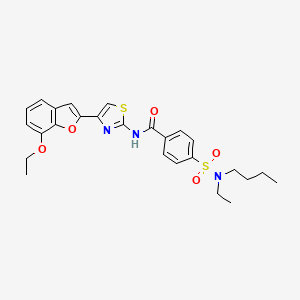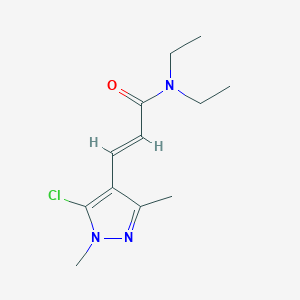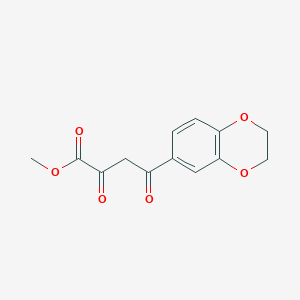
2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid” is a complex organic molecule. It is a derivative of pyrazole, a five-membered heterocycle that is a class of compounds particularly useful in organic synthesis . Pyrazole derivatives are known to possess almost all types of pharmacological activities and are present in pharmacological agents of diverse therapeutic categories .
Synthesis Analysis
The synthesis of such compounds often involves the use of a variety of methods and synthetic analogues . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given the presence of multiple reactive groups in its structure. Pyrazole derivatives are known to participate in a wide range of chemical reactions .Applications De Recherche Scientifique
Antiviral and Anticancer Properties
Research has demonstrated that derivatives of 1,3,4-thiadiazole, which is structurally related to the compound , possess significant antiviral and anticancer activities. For instance, sulfonamide derivatives incorporating the 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety have shown anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010). Furthermore, compounds featuring ureido/thioureido benzenesulfonamide derivatives linked to a 1,3,4-thiadiazol moiety have been evaluated for their anticancer activity, with some showing promising results against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).
Corrosion Inhibition
Thiadiazole derivatives have also been investigated for their corrosion inhibition properties, which could be relevant for the compound . Quinoxaline derivatives, including those with a 1,3,4-thiadiazole moiety, have been studied as corrosion inhibitors for mild steel in acidic mediums, displaying high inhibition efficiency and acting as mixed-type inhibitors (Saraswat & Yadav, 2020). This suggests potential applications in materials science and engineering to protect metals from corrosive environments.
Antimicrobial and Antitubercular Effects
Compounds with a 1,3,4-thiadiazole backbone have been synthesized and tested for their antimicrobial and antitubercular activities. Pyrimidine-based thiazolidinones and azetidinones containing a 4-chlorophenyl moiety have demonstrated significant antibacterial, antifungal, and antitubercular properties against various microorganisms, indicating the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel et al., 2006).
Orientations Futures
The future research directions for this compound could include further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of activities associated with pyrazole derivatives, this compound could have potential applications in various fields such as medicine and agriculture .
Propriétés
IUPAC Name |
2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S2/c1-2-3-4-11(12(21)22)24-15-20-19-14(25-15)18-13(23)17-10-7-5-9(16)6-8-10/h5-8,11H,2-4H2,1H3,(H,21,22)(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYWZVZEOFEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)

![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)
![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)
![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)